molecular formula C4H5IO2 B1310065 (Z)-3-Iodopropenoic acid methyl ester CAS No. 6214-23-9

(Z)-3-Iodopropenoic acid methyl ester

Cat. No. B1310065
CAS RN: 6214-23-9
M. Wt: 211.99 g/mol
InChI Key: SUQXOFVGKSUSSM-IHWYPQMZSA-N
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Description

“(Z)-3-Iodopropenoic acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are widely used derivatives for fatty acid analysis . They are relevant substances in various fields such as the food industry, microbiology, water analysis, and biodiesel production .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves acid chlorides reacting with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

The chemical reactions involving FAMEs are complex. For instance, mass spectrometry with electron-impact ionization of methyl esters affords limited information only concerning the structures of fatty acids, especially double bond positions .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts . The molecular weight is usually obtainable, which is an important piece of information for identification purposes .

Scientific Research Applications

Synthesis of Non-Ionic Surfactants

(Z)-Methyl 3-iodoacrylate: is used in the synthesis of non-ionic surfactants through ethoxylation processes. These surfactants have applications in the production of detergents and personal care products due to their low toxicity and high efficiency in reducing surface tension .

Cosmetics Industry

The compound serves as a precursor in the production of beta-glucan methyl esters derived from marine yeast. These esters exhibit antioxidant and antimicrobial activities, making them suitable for use in cosmetic formulations such as skin scrubs and anti-aging creams .

Organic Synthesis

(Z)-Methyl 3-iodoacrylate: is a valuable reagent in organic synthesis, contributing to the exploration of reaction mechanisms. It’s used to study the structure and reactivity of organic molecules, which is fundamental in developing new synthetic pathways .

Safety and Hazards

While specific safety data for “(Z)-3-Iodopropenoic acid methyl ester” is not available, it’s important to note that some esters can cause skin irritation, allergic skin reactions, serious eye damage, and may be fatal if inhaled .

Future Directions

The analysis of FAMEs is of high relevance for monitoring and control of various industrial processes and biological systems. A complete understanding of current developments in FAME-based biodiesel production and pathway optimization strategies would reduce production costs for biofuels and plant-derived chemicals .

properties

IUPAC Name

methyl (Z)-3-iodoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXOFVGKSUSSM-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420163
Record name (Z)-3-Iodopropenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Iodopropenoic acid methyl ester

CAS RN

6214-23-9
Record name (Z)-3-Iodopropenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-Methyl-3-Iodoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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